4-Trifluoromethylphenylglyoxal hydrate
CAS No.: 101906-05-2
Cat. No.: VC20750199
Molecular Formula: C9H7F3O3
Molecular Weight: 220.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 101906-05-2 |
|---|---|
| Molecular Formula | C9H7F3O3 |
| Molecular Weight | 220.14 g/mol |
| IUPAC Name | 2-oxo-2-[4-(trifluoromethyl)phenyl]acetaldehyde;hydrate |
| Standard InChI | InChI=1S/C9H5F3O2.H2O/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13;/h1-5H;1H2 |
| Standard InChI Key | XFHIKQUDYLBELB-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(=O)C=O)C(F)(F)F.O |
| Canonical SMILES | C1=CC(=CC=C1C(=O)C=O)C(F)(F)F.O |
Introduction
4-Trifluoromethylphenylglyoxal hydrate is a fluorinated organic compound with applications in synthetic chemistry and pharmaceutical research. Below is a structured analysis of its properties, synthesis, and research findings, compiled from peer-reviewed data and reputable chemical databases.
Key Structural Characteristics:
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A phenyl ring substituted with a trifluoromethyl (-CF₃) group at the para position.
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A glyoxal (α-ketoaldehyde) functional group.
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Hydrate form includes one water molecule associated with the crystal lattice .
Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 83–85°C (anhydrous) | Thermo Fisher |
| Purity | 98% (dry weight basis) | Supplier data |
| Appearance | Crystalline solid | Cymitquimica |
| Solubility | Reacts in acetic acid | Research study |
The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects, influencing reactivity in nucleophilic additions and condensations .
Synthesis and Reactivity
Primary Synthetic Route:
4-Trifluoromethylphenylglyoxal hydrate is typically synthesized via oxidation of 4-trifluoromethylacetophenone derivatives or through glyoxalation reactions .
Key Reaction Example:
In acetic acid, it reacts with N-methoxy-N’-arylureas to form 3-alkoxy-5-aryl-4,5-dihydroxy-1-phenylimidazolidin-2-ones (hydantoin derivatives) under mild conditions (26°C, 99 hours) .
Reaction Conditions:
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Solvent: Acetic acid
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Temperature: 26°C
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Time: 99 hours
Products: -
cis-4,5-Dihydroxyimidazolidinones (major)
Applications in Research
Pharmaceutical Intermediates:
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Serves as a precursor for fluorinated hydantoins, which are explored for antimicrobial and anticonvulsant properties .
Organic Synthesis:
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